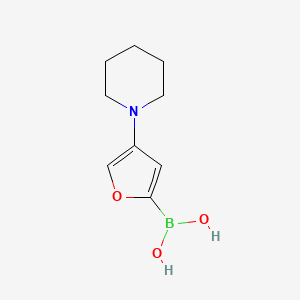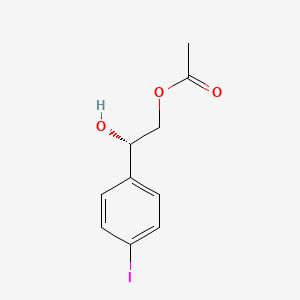
(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate is an organic compound characterized by the presence of a hydroxy group, an acetate ester, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate typically involves the esterification of (S)-2-Hydroxy-2-(4-iodophenyl)ethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent
Reduction: Pd/C with hydrogen gas
Substitution: Sodium azide, thiourea, or primary amines
Major Products Formed
Oxidation: Formation of (S)-2-Oxo-2-(4-iodophenyl)ethyl acetate
Reduction: Formation of (S)-2-Hydroxy-2-phenylethyl acetate
Substitution: Formation of (S)-2-Hydroxy-2-(4-substituted phenyl)ethyl acetate
Scientific Research Applications
(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Hydroxy-2-(4-bromophenyl)ethyl acetate
- (S)-2-Hydroxy-2-(4-chlorophenyl)ethyl acetate
- (S)-2-Hydroxy-2-(4-fluorophenyl)ethyl acetate
Uniqueness
(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in applications requiring specific electronic and steric characteristics.
Properties
Molecular Formula |
C10H11IO3 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-2-(4-iodophenyl)ethyl] acetate |
InChI |
InChI=1S/C10H11IO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,6H2,1H3/t10-/m1/s1 |
InChI Key |
UWERRGMCIDMJII-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](C1=CC=C(C=C1)I)O |
Canonical SMILES |
CC(=O)OCC(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


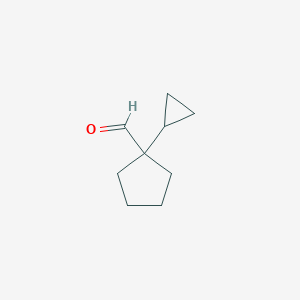
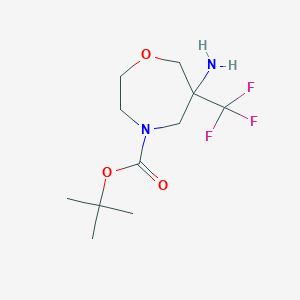
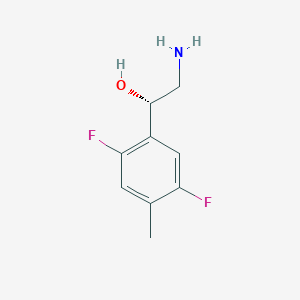
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
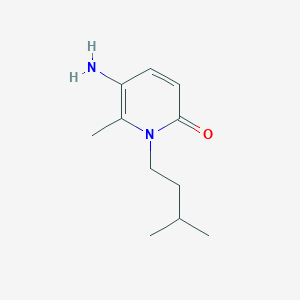
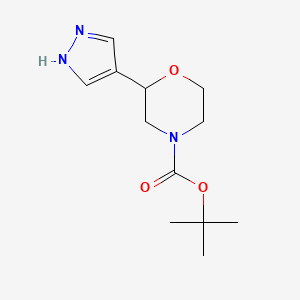
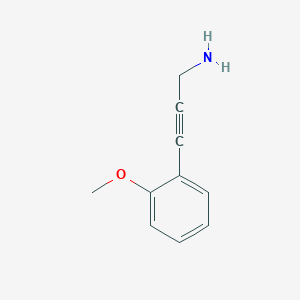
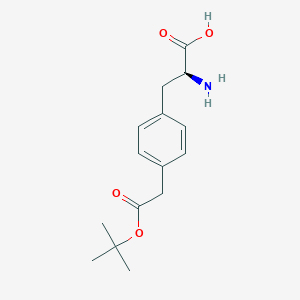
![1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13323284.png)
![4-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323287.png)
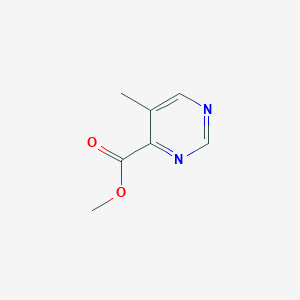
amine](/img/structure/B13323297.png)
![2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13323303.png)
